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Glasdegib in CML PDX Models: Protocol & Data

The core preclinical methodology involved treating immunodeficient mice that had been engrafted with

CD34+ stem/progenitor cells from CML patients who did not respond to Tyrosine Kinase Inhibitor (TKI)

therapy [1].

PDX Model Creation: Non-obese diabetic (NOD) mice with severe combined immunodeficiency
(SCID) were engrafted with CD34+ cells from TKI-nonresponder CML patients [1].

Treatment Groups: Mice were treated with various combinations of Glasdegib (GL) and the TKI
Bosutinib (BOS). A typical dosing regimen was Glasdegib at 5-10 mg/kg administered orally,

alongside Bosutinib [1].
Outcome Measurement: The primary endpoint was the level of human cell engraftment in the mouse

bone marrow, measured after several weeks. This was specifically assessed for overall leukemic cells
and the primitive, therapy-resistant leukemic stem cell (LSC) population [1].

The quantitative data from these PDX experiments are summarized in the table below.
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Treatment
Group

Effect on Overall
Leukemic
Engraftment

Effect on LSC
Engraftment

Key Experimental Findings

Glasdegib (GL) +
Bosutinib (BOS)

Significant reduction
[1]

Significant
reduction [1]

The combination was most effective;
demonstrated synergy in eradicating

TKI-resistant LSCs [1].

Bosutinib (BOS)
alone

Moderate reduction

[1]

Limited to no

reduction [1]

Effective against bulk leukemic cells

but failed to target the resistant LSC
population [1].

Glasdegib (GL)
alone

Data not explicitly
stated

Data not explicitly
stated

Sensitized LSCs to TKI treatment;
impaired leukemia-initiating potential

and self-renewal [1].

The Hedgehog Signaling Pathway Targeted by
Glasdegib

Glasdegib is a potent and selective oral inhibitor of Smoothened (SMO), a key component of the Hedgehog

(Hh) signaling pathway [2]. The following diagram illustrates this pathway and the point of Glasdegib's

inhibition.
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Diagram of the Hedgehog pathway and Glasdegib inhibition.

The diagram shows that in CML, the Hedgehog pathway is often overactive in LSCs. By inhibiting SMO,

Glasdegib prevents the activation of GLI transcription factors, which in turn blocks the expression of pro-

survival and self-renewal genes (such as BCL-2 and CCND1) that are crucial for LSC maintenance [1] [2]

[3].

Key Findings from Preclinical Studies

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s001731?utm_src=pdf-body-img
https://www.smolecule.com/products/s001731?utm_src=pdf-body
https://www.smolecule.com/products/s001731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12523657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9354757/
https://www.nature.com/articles/s41419-021-03504-2
https://www.smolecule.com/products/s001731?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The research highlights several critical insights:

Targeting Resistance: The Hedgehog pathway gene expression (SMO and GLI2) is significantly
higher in CD34+ CML stem/progenitor cells from TKI-nonresponders compared to responders [1].

This makes SMO a rational target for overcoming treatment resistance.
Synergistic Effect: Glasdegib exhibits a strong synergistic effect when combined with TKIs like

Bosutinib. While TKis target the bulk leukemic cells, Glasdegib targets the quiescent, persistent
LSCs, leading to a more significant reduction in overall engraftment and, crucially, LSC engraftment in

PDX models [1].
Mechanism of Eradication: The inhibition of SMO impairs the self-renewal capacity and leukemia-

initiating potential of CML LSCs, providing a model for a curative combination therapy [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s001731?utm_src=pdf-bulk
https://www.smolecule.com/products/s001731?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

